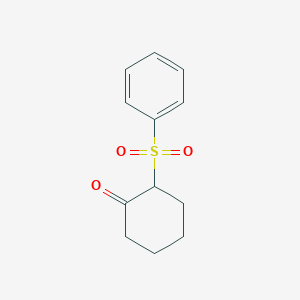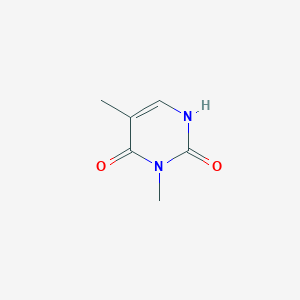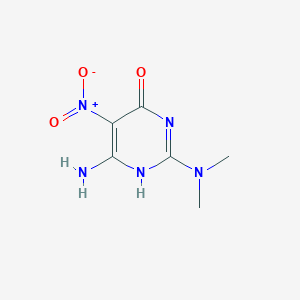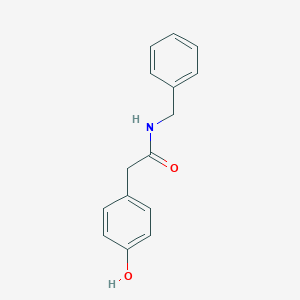
5-(Pyridin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-2-yl)-1H-indole, also known as P2I, is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest due to its potential applications in the field of medicinal chemistry. P2I has been found to exhibit a range of biological activities, including anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of 5-(Pyridin-2-yl)-1H-indole is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. Studies have shown that 5-(Pyridin-2-yl)-1H-indole can inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell division. 5-(Pyridin-2-yl)-1H-indole has also been found to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
5-(Pyridin-2-yl)-1H-indole has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-(Pyridin-2-yl)-1H-indole has been found to have antioxidant activity, which may help to protect cells from damage caused by free radicals. 5-(Pyridin-2-yl)-1H-indole has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 5-(Pyridin-2-yl)-1H-indole in lab experiments is that it is relatively easy to synthesize. It is also a stable compound, which makes it easy to handle and store. However, one of the limitations of using 5-(Pyridin-2-yl)-1H-indole in lab experiments is that it can be toxic to cells at high concentrations. This can make it difficult to determine the optimal concentration to use in experiments.
将来の方向性
There are several future directions for research on 5-(Pyridin-2-yl)-1H-indole. One area of interest is the development of 5-(Pyridin-2-yl)-1H-indole analogs with improved anti-cancer and anti-inflammatory properties. Another area of interest is the study of the mechanism of action of 5-(Pyridin-2-yl)-1H-indole, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the optimal concentration of 5-(Pyridin-2-yl)-1H-indole to use in experiments and to assess its potential toxicity in vivo.
Conclusion:
In conclusion, 5-(Pyridin-2-yl)-1H-indole is a chemical compound that has been the subject of scientific research in recent years. Its potential applications in the field of medicinal chemistry, including its anti-cancer and anti-inflammatory properties, make it an interesting compound to study. While there are limitations to using 5-(Pyridin-2-yl)-1H-indole in lab experiments, its relative ease of synthesis and stability make it a promising candidate for further research.
合成法
The synthesis of 5-(Pyridin-2-yl)-1H-indole can be achieved through a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with tryptamine. Another method involves the reaction of 2-bromo pyridine with indole in the presence of a palladium catalyst. The yield of 5-(Pyridin-2-yl)-1H-indole can be improved by using a microwave-assisted synthesis method.
科学的研究の応用
5-(Pyridin-2-yl)-1H-indole has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro. 5-(Pyridin-2-yl)-1H-indole has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
117908-10-8 |
|---|---|
製品名 |
5-(Pyridin-2-yl)-1H-indole |
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC名 |
5-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H10N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h1-9,15H |
InChIキー |
LKVUGPCFEGORAO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)NC=C3 |
正規SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)NC=C3 |
同義語 |
5-(pyridin-2-yl)-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






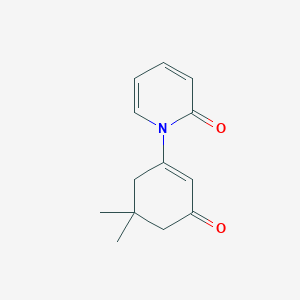


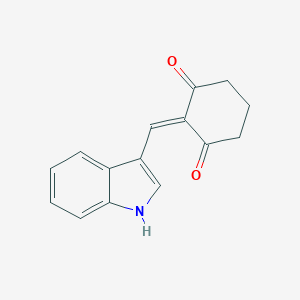
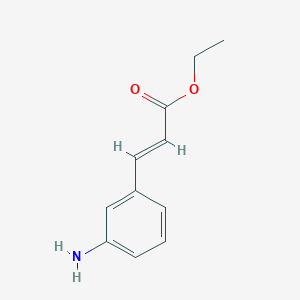
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)
